molecular formula C16H14BrNO B2704018 N-benzyl-3-(3-bromophenyl)acrylamide CAS No. 331462-16-9

N-benzyl-3-(3-bromophenyl)acrylamide

Cat. No.: B2704018
CAS No.: 331462-16-9
M. Wt: 316.198
InChI Key: XTRJTKIIAYKPRW-MDZDMXLPSA-N
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Description

N-benzyl-3-(3-bromophenyl)acrylamide: is a chemical compound with the molecular formula C16H14BrNO. It is known for its versatile applications in various fields such as organic synthesis, drug discovery, and material science. This compound is characterized by the presence of a benzyl group, a bromophenyl group, and an acrylamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(3-bromophenyl)acrylamide typically involves the reaction of 3-bromobenzaldehyde with benzylamine in the presence of a base, followed by the addition of acryloyl chloride. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Base: Bases such as triethylamine or sodium hydroxide are frequently employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(3-bromophenyl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones, depending on the specific conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives, such as methoxy or amino derivatives.

Scientific Research Applications

N-benzyl-3-(3-bromophenyl)acrylamide is utilized in a wide range of scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Drug Discovery: The compound is investigated for its potential pharmacological properties and as a precursor for the development of new drugs.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-benzyl-3-(3-bromophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

N-benzyl-3-(3-bromophenyl)acrylamide can be compared with other similar compounds, such as:

    N-benzyl-3-(4-bromophenyl)acrylamide: Similar structure but with the bromine atom in the para position.

    N-benzyl-3-(3-chlorophenyl)acrylamide: Similar structure but with a chlorine atom instead of bromine.

    N-benzyl-3-(3-fluorophenyl)acrylamide: Similar structure but with a fluorine atom instead of bromine.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the nature and position of the substituents.

Properties

IUPAC Name

(E)-N-benzyl-3-(3-bromophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO/c17-15-8-4-7-13(11-15)9-10-16(19)18-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRJTKIIAYKPRW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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